molecular formula C16H12FN3O2 B2758536 6-fluoro-4-hydroxy-N-(4-methylpyridin-2-yl)quinoline-3-carboxamide CAS No. 955328-34-4

6-fluoro-4-hydroxy-N-(4-methylpyridin-2-yl)quinoline-3-carboxamide

Cat. No.: B2758536
CAS No.: 955328-34-4
M. Wt: 297.289
InChI Key: QEFKGKWLKCMFFR-UHFFFAOYSA-N
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Description

6-fluoro-4-hydroxy-N-(4-methylpyridin-2-yl)quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a fluoro group at the 6-position, a hydroxy group at the 4-position, and a carboxamide group linked to a 4-methylpyridin-2-yl moiety at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-hydroxy-N-(4-methylpyridin-2-yl)quinoline-3-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Fluoro Group: The fluoro group can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Hydroxylation: The hydroxy group at the 4-position can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the quinoline derivative with an appropriate amine, in this case, 4-methylpyridin-2-amine, under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group at the 4-position can undergo oxidation to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to displace the fluoro group.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-fluoro-4-hydroxy-N-(4-methylpyridin-2-yl)quinoline-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for further functionalization, making it a versatile intermediate in organic synthesis.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its quinoline core, which is known for its antimicrobial, antiviral, and anticancer properties. It can be used as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the quinoline and pyridine moieties.

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-N-(4-methylpyridin-2-yl)quinoline-3-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition of microbial growth, modulation of enzyme activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline-3-carboxamide: A simpler analogue without the fluoro and hydroxy substitutions.

    4-hydroxyquinoline: Lacks the fluoro and carboxamide groups.

Uniqueness

6-fluoro-4-hydroxy-N-(4-methylpyridin-2-yl)quinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group can enhance its metabolic stability and binding affinity to biological targets, while the hydroxy and carboxamide groups can increase its solubility and potential for hydrogen bonding interactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

6-fluoro-N-(4-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c1-9-4-5-18-14(6-9)20-16(22)12-8-19-13-3-2-10(17)7-11(13)15(12)21/h2-8H,1H3,(H,19,21)(H,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFKGKWLKCMFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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